3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a phenyl group and an ethoxy-methylphenyl group attached to the pyrazole ring, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate hydrazines with α,β-unsaturated carbonyl compounds. One common method includes the condensation of 4-ethoxy-3-methylbenzaldehyde with phenylhydrazine under acidic conditions to form the corresponding hydrazone, which is then cyclized to the pyrazole derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, using continuous flow reactors or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: 3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Uniqueness
3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both ethoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different properties and applications compared to its analogs.
Properties
IUPAC Name |
3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-3-23-18-10-9-15(11-14(18)2)19-16(13-22)12-21(20-19)17-7-5-4-6-8-17/h4-13H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOQJPHLRMSXMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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